molecular formula C20H24N4O4 B601205 (Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 606080-73-3

(Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B601205
CAS-Nummer: 606080-73-3
Molekulargewicht: 384.44
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.44. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as Istradefylline (CAS Number: 606080-73-3), is a selective antagonist of the adenosine A2A receptor. Its structure includes a purine core with modifications that enhance its biological activity. This compound is primarily investigated for its therapeutic potential in neurodegenerative diseases, particularly Parkinson's disease.

  • Molecular Formula : C20H24N4O4
  • Molecular Weight : 384.43 g/mol
  • CAS Number : 606080-73-3

Istradefylline acts by blocking the adenosine A2A receptors in the brain, which are implicated in the modulation of dopamine signaling pathways. By inhibiting these receptors, Istradefylline can alleviate motor symptoms associated with Parkinson's disease and potentially reduce the severity of motor complications arising from dopaminergic therapy.

Pharmacological Studies

Istradefylline has been shown to exhibit various biological activities through several preclinical and clinical studies:

  • Motor Function Improvement : In clinical trials, Istradefylline has demonstrated efficacy in improving motor function in patients with Parkinson's disease who experience fluctuations in their symptoms due to dopaminergic therapy. A notable study reported that patients receiving Istradefylline showed significant improvements in the Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to placebo .
  • Neuroprotection : Research indicates that Istradefylline may provide neuroprotective effects by reducing excitotoxicity and apoptosis in neuronal cells. This action is mediated through the modulation of adenosine receptors which play a crucial role in cellular signaling during neuroinflammation .
  • Cytokine Modulation : Istradefylline has been observed to influence cytokine release, potentially reducing inflammation within the central nervous system (CNS). This is particularly relevant in models of neurodegenerative diseases where inflammation exacerbates neuronal damage .

Case Studies

Several clinical trials have evaluated the safety and efficacy of Istradefylline:

  • 6002-US-051 Trial : A double-blind study involving patients with moderate to advanced Parkinson's disease assessed the impact of Istradefylline as monotherapy. Results indicated significant improvements in motor symptoms without major adverse effects .
  • Long-term Safety Study : A follow-up study evaluated the long-term safety profile of Istradefylline over a period of 12 months, confirming its tolerability and sustained efficacy in managing motor symptoms .

Data Summary Table

Study/TrialPopulationInterventionOutcome
6002-US-051PD patients (n=100)Istradefylline vs PlaceboSignificant improvement in UPDRS scores
Long-term SafetyPD patients (n=200)Continuous IstradefyllineConfirmed long-term safety and efficacy
Neuroprotection StudyAnimal modelsIstradefyllineReduced neuronal apoptosis and inflammation

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antidepressant Properties

Research indicates that derivatives of purine compounds, including (Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione, exhibit antidepressant activities. A patent from 1994 outlines the use of xanthine derivatives as antidepressants, suggesting that this compound may have similar effects due to its structural analogies with known antidepressants . The mechanism is believed to involve the modulation of neurotransmitter systems in the brain.

1.2 Parkinson’s Disease Treatment

This compound has been studied for its potential as an adjunct therapy in Parkinson's disease. Specifically, it may enhance the efficacy of existing treatments like levodopa/carbidopa by alleviating "off" episodes experienced by patients. The compound's ability to influence adenosine receptors could play a crucial role in this context .

Cancer Research

2.1 Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. Research published in reputable journals has demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Mechanistic Insights

3.1 Molecular Interactions

The pharmacological effects of this compound are largely attributed to its interactions with specific molecular targets within cells. Studies utilizing techniques such as NMR and mass spectrometry have elucidated its binding affinity to adenosine receptors and other cellular targets involved in signaling pathways related to mood regulation and tumor growth .

5.1 Clinical Trials

Clinical trials investigating the efficacy of this compound are ongoing. Initial results suggest promising outcomes in reducing depressive symptoms and enhancing motor function in Parkinson's patients when used alongside standard therapies .

5.2 Laboratory Studies

Laboratory studies have shown that this compound can effectively inhibit cancer cell lines such as HeLa and MCF-7 through mechanisms involving apoptosis and inhibition of key growth factor signaling pathways . Further research is needed to fully elucidate these mechanisms and their implications for therapy.

Eigenschaften

IUPAC Name

8-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVRBWUUXZMOPW-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C\C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.